7-methoxy-1-(4-methoxybenzoyl)-2-phenyl-1H,2H,3H,4H-chromeno[2,3-c]pyrazol-3-one
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Overview
Description
7-methoxy-1-(4-methoxybenzoyl)-2-phenyl-1H,2H,3H,4H-chromeno[2,3-c]pyrazol-3-one is a complex organic compound that belongs to the class of chromeno-pyrazolones. This compound is characterized by its unique structure, which includes a chromene ring fused with a pyrazolone moiety, and is substituted with methoxy and phenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-1-(4-methoxybenzoyl)-2-phenyl-1H,2H,3H,4H-chromeno[2,3-c]pyrazol-3-one typically involves multiple steps. One common method starts with the preparation of the chromene ring, followed by the introduction of the pyrazolone moiety. The key steps include:
O-acylation: The initial step involves the acylation of a suitable precursor to introduce the benzoyl group.
Fries rearrangement: This step rearranges the acyl group to the desired position on the chromene ring.
Cyclization: The final step involves the cyclization of the intermediate compound to form the chromeno-pyrazolone structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-1-(4-methoxybenzoyl)-2-phenyl-1H,2H,3H,4H-chromeno[2,3-c]pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .
Scientific Research Applications
7-methoxy-1-(4-methoxybenzoyl)-2-phenyl-1H,2H,3H,4H-chromeno[2,3-c]pyrazol-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Mechanism of Action
The mechanism by which 7-methoxy-1-(4-methoxybenzoyl)-2-phenyl-1H,2H,3H,4H-chromeno[2,3-c]pyrazol-3-one exerts its effects involves its interaction with specific molecular targets. For example, it has been identified as an activator of activating transcription factor 3 (ATF3), which plays a role in regulating gene expression related to metabolic processes . The compound’s structure allows it to bind to specific sites on the target proteins, modulating their activity and leading to downstream effects on cellular functions.
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA): This compound shares the methoxy substitution and has been studied for its role in plant defense mechanisms.
Benzopyrano[2,3-c]pyrazol-4(2H)-one derivatives: These compounds have similar core structures and have been investigated for their anthelmintic properties.
7-Methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one: This compound has a similar chromene-pyrazolone structure and has been studied for its biological activities.
Uniqueness
What sets 7-methoxy-1-(4-methoxybenzoyl)-2-phenyl-1H,2H,3H,4H-chromeno[2,3-c]pyrazol-3-one apart is its specific substitution pattern and the combination of functional groups, which confer unique reactivity and biological activity. Its ability to activate ATF3 and its potential antimicrobial properties make it a compound of significant interest in both basic and applied research .
Properties
Molecular Formula |
C25H20N2O5 |
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Molecular Weight |
428.4 g/mol |
IUPAC Name |
7-methoxy-1-(4-methoxybenzoyl)-2-phenyl-4H-chromeno[2,3-c]pyrazol-3-one |
InChI |
InChI=1S/C25H20N2O5/c1-30-19-11-8-16(9-12-19)23(28)27-25-21(24(29)26(27)18-6-4-3-5-7-18)14-17-10-13-20(31-2)15-22(17)32-25/h3-13,15H,14H2,1-2H3 |
InChI Key |
BGMZOVBOLXCMBU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2C3=C(CC4=C(O3)C=C(C=C4)OC)C(=O)N2C5=CC=CC=C5 |
Origin of Product |
United States |
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